molecular formula C18H16FNO4S B2472735 (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 433262-23-8

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No.: B2472735
CAS No.: 433262-23-8
M. Wt: 361.39
InChI Key: MZTQKPJBNHGVFA-SNAWJCMRSA-N
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Description

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a thiophene ring, and a morpholine carboxylate group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the acrylate intermediate: This step involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with thiophene-2-carboxylic acid under basic conditions to form the corresponding acrylate intermediate.

    Acryloylation: The acrylate intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine to form the (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl intermediate.

    Morpholine carboxylation: Finally, the intermediate is reacted with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acryloyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, solvent (e.g., ethanol).

    Substitution: Amines, thiols; conditionselevated temperature, solvent (e.g., dimethylformamide).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the acryloyl moiety.

    Substitution: Substituted fluorine derivatives.

Scientific Research Applications

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxamide: Contains a carboxamide group instead of a carboxylate, which can influence its solubility and interaction with biological targets.

    4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-sulfonate:

Uniqueness

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is unique due to its specific (E)-configuration, which can significantly impact its chemical reactivity and biological activity. This configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTQKPJBNHGVFA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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